An Investigator's Guide to the Biological Potential of 5-Isopropoxy-2-nitrophenol: A Predictive and Methodological Whitepaper
An Investigator's Guide to the Biological Potential of 5-Isopropoxy-2-nitrophenol: A Predictive and Methodological Whitepaper
Executive Summary
The landscape of drug discovery is perpetually in search of novel scaffolds that can address unmet medical needs. Within this landscape, nitroaromatic compounds represent a class of molecules with a rich history and diverse biological activities, including antimicrobial and antineoplastic effects.[1] This technical guide focuses on 5-Isopropoxy-2-nitrophenol, a sparsely studied derivative of the nitrophenol family. The current body of scientific literature lacks direct studies on the biological activities of this specific compound. Therefore, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It provides a scientifically-grounded predictive analysis of potential biological activities, postulates mechanisms of action based on the compound's structural features, and offers detailed experimental workflows to systematically investigate its therapeutic potential. Our objective is to provide a foundational framework to stimulate and guide future research into this promising, yet unexplored, chemical entity.
The Nitrophenol Scaffold: A Foundation for Bioactivity
The 5-Isopropoxy-2-nitrophenol molecule is characterized by a phenol ring substituted with a nitro group at the ortho position and an isopropoxy group at the meta position relative to the hydroxyl group.
| Property | Value | Source |
| IUPAC Name | 2-nitro-5-propan-2-yloxyphenol | [2] |
| Molecular Formula | C9H11NO4 | [2] |
| Molecular Weight | 197.19 g/mol | [2] |
| CAS Number | 855839-37-1 | [3] |
The biological relevance of this scaffold is largely inferred from the well-documented activities of other nitro-containing compounds. The nitro group is a potent electron-withdrawing group, which can significantly influence the molecule's electronic properties and its interactions with biological targets.[4] The presence of the nitro group is often associated with a range of biological activities including:
-
Antimicrobial: Effective against bacteria, parasites, and fungi.[1]
-
Antineoplastic: Showing promise in cancer therapy.[1]
-
Herbicidal and Other Activities: Demonstrating a broad spectrum of biological effects.[1]
The phenol group, with its hydroxyl moiety, can participate in hydrogen bonding and may be crucial for receptor binding.[5] The isopropoxy group, being lipophilic, can influence the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.
Postulated Biological Activities and Mechanistic Rationale
Given the structural motifs of 5-Isopropoxy-2-nitrophenol, we can hypothesize several potential biological activities.
Antimicrobial and Antiparasitic Activity
A significant number of nitroaromatic compounds owe their antimicrobial efficacy to the bioreduction of the nitro group within the target organism.[6] This process is often catalyzed by nitroreductase enzymes present in anaerobic bacteria and certain parasites.[6] The reduction leads to the formation of highly reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which can induce cellular damage through various mechanisms, including:
-
Oxidative Stress: Generation of superoxide radicals that damage cellular macromolecules.[6]
-
DNA Damage: Direct interaction with DNA, leading to strand breaks and inhibition of replication.[6]
-
Enzyme Inactivation: Covalent modification of essential enzymes.[6]
The following diagram illustrates the proposed mechanism of activation for nitroaromatic compounds.
Caption: Proposed mechanism of nitroaromatic bioactivation.
Antiproliferative Activity
The antiproliferative effects of some nitro compounds suggest that 5-Isopropoxy-2-nitrophenol could be a candidate for anticancer research.[7] The mechanisms underlying these effects can be similar to the antimicrobial actions, where the generation of reactive species leads to cytotoxicity in rapidly dividing cancer cells. Additionally, some nitrophenols, like 2,4-dinitrophenol (DNP), are known to uncouple oxidative phosphorylation in mitochondria.[8] By acting as a protonophore, DNP dissipates the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis and increasing metabolic rate.[8] While this can be highly toxic, modulation of this activity through structural modifications could offer a therapeutic window for targeting cancer cells with altered metabolic dependencies.
Proposed Experimental Workflows for Biological Characterization
To systematically evaluate the biological potential of 5-Isopropoxy-2-nitrophenol, a tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.
Workflow for Biological Evaluation
The overall workflow for investigating the biological activity of 5-Isopropoxy-2-nitrophenol is depicted below.
Caption: Tiered experimental workflow for biological evaluation.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 5-Isopropoxy-2-nitrophenol against a panel of pathogenic bacteria.
Materials:
-
5-Isopropoxy-2-nitrophenol
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of 5-Isopropoxy-2-nitrophenol in DMSO.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of 5-Isopropoxy-2-nitrophenol on a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Isopropoxy-2-nitrophenol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 5-Isopropoxy-2-nitrophenol for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Synthesis of 5-Isopropoxy-2-nitrophenol
While not extensively documented, a plausible synthesis route for 5-Isopropoxy-2-nitrophenol can be adapted from standard organic chemistry reactions. A potential method involves the nitration of 3-isopropoxyphenol. The hydroxyl group of the phenol is an ortho-, para-director, meaning the incoming nitro group would be directed to the positions ortho and para to the hydroxyl group.[5] The isopropoxy group is also an ortho-, para-director. The position between the two activating groups is sterically hindered, making the positions ortho to each group more favorable for substitution. Therefore, careful control of reaction conditions would be necessary to achieve the desired regioselectivity. A similar synthesis is described for 2-nitro-5-isopropylphenol starting from 3-isopropylphenol.[9]
Future Directions and Concluding Remarks
The exploration of 5-Isopropoxy-2-nitrophenol's biological activity is a greenfield opportunity for researchers. Should initial screenings yield promising results, subsequent steps would involve:
-
Lead Optimization: Synthesizing analogs to improve potency and selectivity, and to reduce potential toxicity.[10]
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways affected by the compound.
-
In vivo Efficacy and Safety Profiling: Evaluating the compound's performance in animal models of disease.
References
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Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Flores De La Torre, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 717. [Link]
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ResearchGate. (n.d.). At a physiologically relevant dose, 5-Methoxy-2-Nitrophenol (5M2NP) modulates the expression of defense genes in wounded leaf tissue. Retrieved from [Link]
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Cieplik, F., Späth, A., Regensburger, J., Gollmer, A., Tabatabai, P., Heidegger, C., & Maisch, T. (2014). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. BioMed Research International, 2014, 829104. [Link]
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